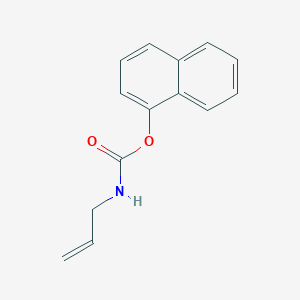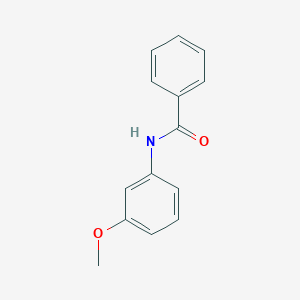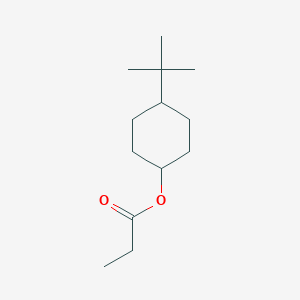
4-tert-Butylcyclohexyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butylcyclohexyl propionate, commonly known as BCH or TBCP, is a fragrance ingredient widely used in the cosmetic and personal care industry. It is a colorless liquid with a mild, floral odor that is often described as fresh and clean. BCH is used in a variety of products, including perfumes, colognes, lotions, and shampoos, to provide a long-lasting scent.
Mécanisme D'action
BCH works by binding to odor receptors in the nose, which triggers a response in the brain that is interpreted as a pleasant scent. It is a volatile organic compound, meaning that it evaporates quickly and can be detected by the nose even at low concentrations.
Effets Biochimiques Et Physiologiques
BCH has not been found to have any significant biochemical or physiological effects on the body. It is metabolized by the liver and excreted in the urine, and has a low potential for toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
BCH is a useful ingredient in lab experiments that require a consistent and long-lasting scent. Its mild odor and low potential for toxicity make it a safe and reliable choice for use in cosmetics and personal care products. However, its volatility can make it difficult to control the concentration of the scent in the lab environment.
Orientations Futures
There are several potential future directions for research on BCH. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential for BCH to cause respiratory irritation or other adverse effects in humans. Additionally, research could be conducted on the potential for BCH to interact with other chemicals in cosmetic and personal care products, and the impact of these interactions on human health.
Méthodes De Synthèse
BCH can be synthesized through several methods, including esterification and Friedel-Crafts acylation. In the esterification process, tert-butanol and cyclohexyl propionic acid are reacted in the presence of a catalyst to form BCH. In the Friedel-Crafts acylation process, cyclohexyl propionic acid is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst to form BCH.
Applications De Recherche Scientifique
BCH has been the subject of numerous scientific studies due to its widespread use in the fragrance industry. One study investigated the potential for BCH to cause skin sensitization in humans. The study found that BCH did not cause skin sensitization in the tested population, indicating that it is a safe ingredient for use in cosmetics and personal care products.
Propriétés
Numéro CAS |
10411-93-5 |
|---|---|
Nom du produit |
4-tert-Butylcyclohexyl propionate |
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
QYJZYJNCDKAFJR-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCC(CC1)C(C)(C)C |
SMILES canonique |
CCC(=O)OC1CCC(CC1)C(C)(C)C |
Autres numéros CAS |
10411-95-7 68797-70-6 10411-93-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



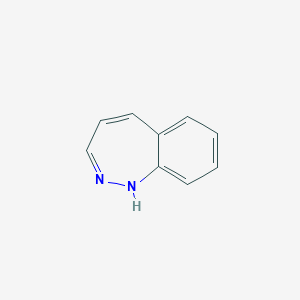


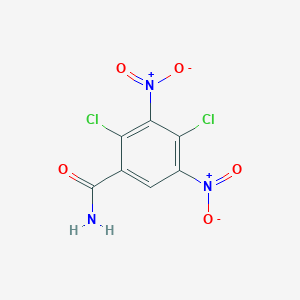
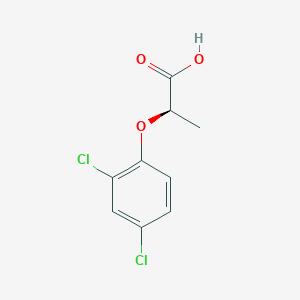
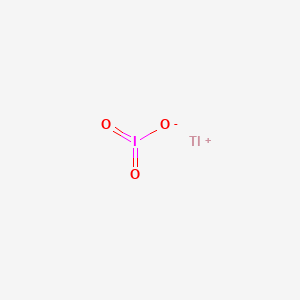
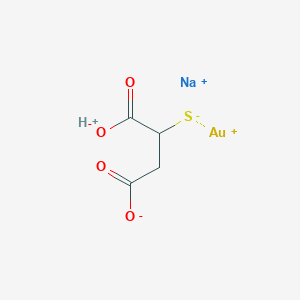
![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
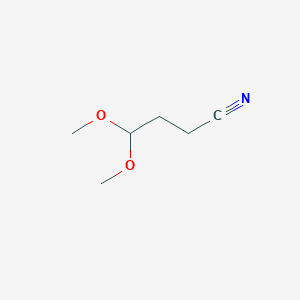
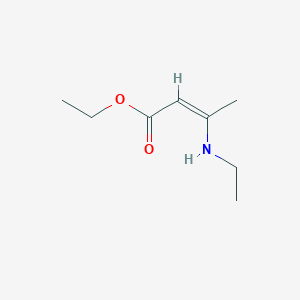
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
